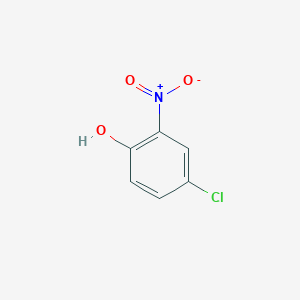
4,4'-Dimethylbiphenyl
Übersicht
Beschreibung
4,4’-Dimethylbiphenyl is an organic compound with the chemical formula C14H14. It is a white solid that is non-volatile at room temperature and soluble in organic solvents . This compound is mainly used as an intermediate in organic synthesis and the chemical industry . It can be used in the synthesis of liquid crystals, high-performance polymers, optical materials, and other applications . Additionally, 4,4’-Dimethylbiphenyl can be used in the preparation of drugs and pesticides that contain the dimethylbiphenyl structure .
Wirkmechanismus
Action Environment:
Environmental factors, such as temperature, pH, and exposure duration, can affect 4,4’-Dimethylbiphenyl’s stability, efficacy, and toxicity. For instance, higher temperatures might accelerate degradation.
Keep in mind that more research is needed to fully understand the compound’s mechanism of action. Environmental context and specific cellular targets play crucial roles in determining its effects. 🌱🔬 .
Biochemische Analyse
Biochemical Properties
4,4’-Dimethylbiphenyl plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidative enzymes, leading to the formation of biphenyldicarboxylic acid, which is used in engineering plastics . The interactions between 4,4’-Dimethylbiphenyl and these biomolecules are primarily based on its ability to undergo oxidative coupling and other chemical transformations.
Metabolic Pathways
4,4’-Dimethylbiphenyl is involved in several metabolic pathways. It can be metabolized by oxidative enzymes to form biphenyldicarboxylic acid and other derivatives . These metabolic transformations can affect the levels of metabolites and the overall metabolic flux within cells. The compound’s interactions with enzymes and cofactors play a crucial role in determining its metabolic fate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The typical method for preparing 4,4’-Dimethylbiphenyl is through oxidation-reduction reactions. For example, it can be synthesized from toluene through an oxidation reaction . Another method involves the reaction of p-chlorotoluene with magnesium chips in n-butyl ether . The reaction conditions include the use of dimethoxyethane and a palladium chloride/dppp catalyst .
Industrial Production Methods
In industrial settings, 4,4’-Dimethylbiphenyl is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dimethylbiphenyl undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form different biphenyl derivatives.
Substitution: It can undergo substitution reactions to form various substituted biphenyl compounds.
Common Reagents and Conditions
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents and catalysts depending on the desired substitution.
Major Products Formed
Oxidation: 4-(4’-methylphenyl)benzaldehyde and 4,4’-diformylbiphenyl.
Reduction: Various reduced biphenyl derivatives.
Substitution: Substituted biphenyl compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
4,4’-Dimethylbiphenyl has several scientific research applications, including:
Biology: Studied for its potential use in the preparation of drugs and pesticides.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.
Industry: Used in the production of liquid crystals, high-performance polymers, and optical materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethoxybiphenyl: Similar in structure but with methoxy groups instead of methyl groups.
4-Phenyltoluene: Similar in structure but with a single phenyl group substituted with a methyl group.
4,4’-Diiodobiphenyl: Similar in structure but with iodine atoms instead of methyl groups.
Uniqueness
4,4’-Dimethylbiphenyl is unique due to its specific methyl substitution pattern, which imparts distinct chemical and physical properties. This compound is particularly valuable in the synthesis of high-performance polymers and optical materials due to its stability and reactivity .
Eigenschaften
IUPAC Name |
1-methyl-4-(4-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTDESRVPFKCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210195 | |
| Record name | 4,4'-Dimethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-33-2 | |
| Record name | Di-p-tolyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dimethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-DIMETHYLBIPHENYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dimethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-dimethylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DIMETHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J314QOJ2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
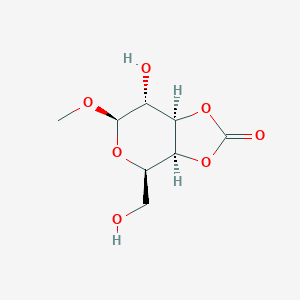
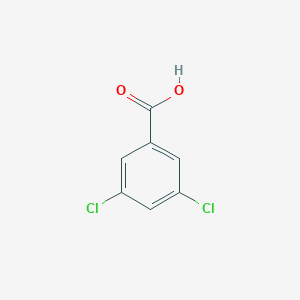




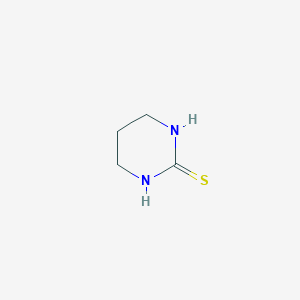
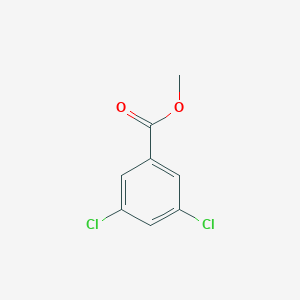
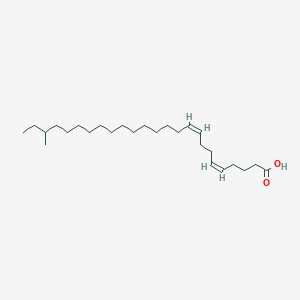
![7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B165668.png)
![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B165670.png)


